(2,4-Dichlorobenzyl)methylamine
Overview
Description
(2,4-Dichlorobenzyl)methylamine is an organic compound with the chemical formula C8H9Cl2N. It is a colorless to pale yellow liquid that is soluble in some organic solvents such as ethanol and dimethylformamide . This compound is used as a reagent in organic synthesis, particularly in the preparation of drugs and pesticides .
Mechanism of Action
Target of Action
The primary target of (2,4-Dichlorobenzyl)methylamine is the sodium channel protein . This compound interacts with these proteins, which play a crucial role in the conduction of nerve impulses in neurons and muscle cells.
Mode of Action
This compound acts as an antagonist to the sodium channel protein . This means that it binds to these proteins and inhibits their function. The inhibition of sodium channels leads to a decrease in the conduction of nerve impulses, which can have various effects depending on the specific cells that are affected.
Biochemical Pathways
It is known that the compound can cause a denaturation of external proteins and rearrangement of the tertiary structure proteins . This can disrupt normal cellular processes and lead to various downstream effects.
Pharmacokinetics
It is known that the compound has a boiling point of 123°c/13mmhg , suggesting that it may be volatile and could potentially be absorbed through inhalation. Its density is 1.226±0.06 g/cm3 , which could influence its distribution within the body.
Biochemical Analysis
Biochemical Properties
(2,4-Dichlorobenzyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a precursor in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives, which are important in various biochemical processes . The interactions of this compound with these biomolecules are crucial for its function and effectiveness in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause changes in cellular activities, which can lead to alterations in cell behavior and function . These effects are essential for understanding the overall impact of this compound on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are critical for the compound’s function and its ability to influence biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects can vary depending on the duration of exposure and the specific laboratory conditions . Understanding these temporal effects is crucial for its application in research and development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects are important for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its overall impact on biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how this compound is distributed within the body and its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its role in cellular processes and its overall impact on cell function.
Preparation Methods
(2,4-Dichlorobenzyl)methylamine can be synthesized through the reaction of 2,4-dichlorophenethyl alcohol and methylamine . The process involves reacting 2,4-dichlorophenyl ethanol with a dehydrating agent such as tetramethylammonium carbonate, followed by the addition of methylamine and an organic base catalyst like trimethylamine. The reaction is carried out at an appropriate temperature .
Chemical Reactions Analysis
(2,4-Dichlorobenzyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzylamine group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Reagents and Conditions: Common reagents used in these reactions include dehydrating agents, organic base catalysts, and methylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,4-Dichlorobenzyl)methylamine has several scientific research applications, including:
Comparison with Similar Compounds
(2,4-Dichlorobenzyl)methylamine can be compared with other similar compounds, such as:
2,4-Dichlorobenzylamine: This compound has a similar structure but lacks the methyl group attached to the nitrogen atom.
2,4-Dichlorophenylmethanamine: Another similar compound with a slightly different structure.
N-Methyl-2,4-dichlorobenzylamine: This compound is essentially the same as this compound but may be referred to by a different name
These compounds share similar chemical properties and uses, but this compound is unique due to its specific structure and applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJXWKXDISDARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198215 | |
Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5013-77-4 | |
Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005013774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,4-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-N-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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